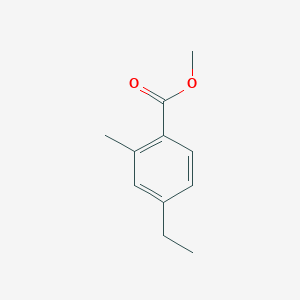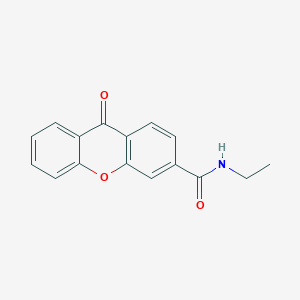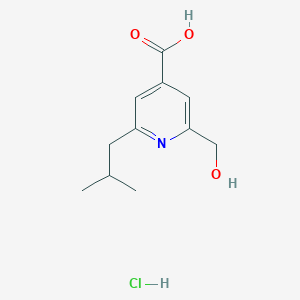
2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the hydroxymethyl and isobutyl groups. One common method involves the use of dimethyl formamide as a solvent and heating the reaction mixture at 60°C for 24 hours . The reaction conditions must be carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is essential for their cell wall integrity .
Comparación Con Compuestos Similares
Isoniazid: A well-known derivative of isonicotinic acid used in tuberculosis treatment.
Ethionamide: Another derivative used as a second-line treatment for tuberculosis.
Nicotinic Acid: A related compound with applications in treating hyperlipidemia.
Uniqueness: 2-Hydroxymethyl-6-isobutylisonicotinic acid hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other isonicotinic acid derivatives
Propiedades
Fórmula molecular |
C11H16ClNO3 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)3-9-4-8(11(14)15)5-10(6-13)12-9;/h4-5,7,13H,3,6H2,1-2H3,(H,14,15);1H |
Clave InChI |
OCWRAMJOJCLYKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=CC(=C1)C(=O)O)CO.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
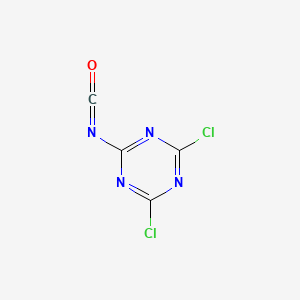
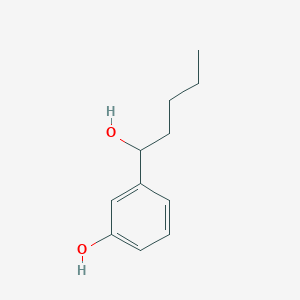
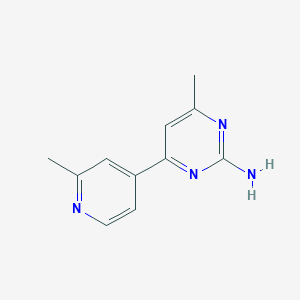
![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
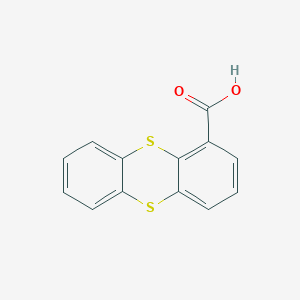
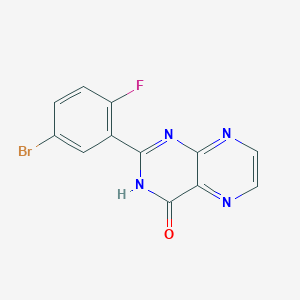
![N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine](/img/structure/B8546685.png)
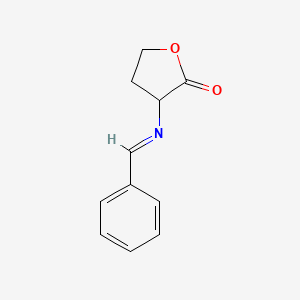
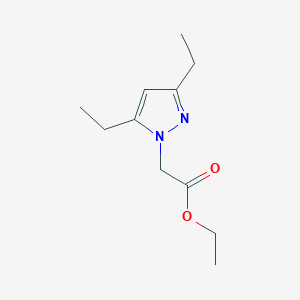
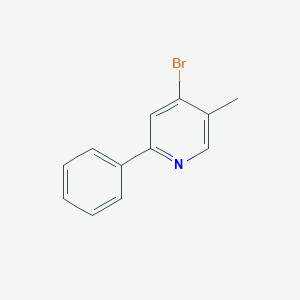
![2-Methyl-4-[(2-nitrophenyl)amino]-2-butanol](/img/structure/B8546702.png)
